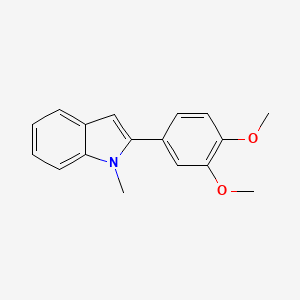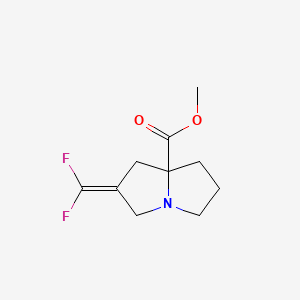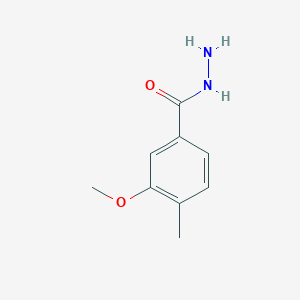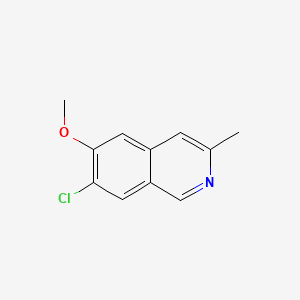
7-Chloro-6-methoxy-3-methylisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-6-methoxy-3-methylisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are commonly found in various natural products and synthetic compounds. This particular compound features a chloro group at the 7th position, a methoxy group at the 6th position, and a methyl group at the 3rd position on the isoquinoline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-6-methoxy-3-methylisoquinoline can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzylamines with suitable reagents. For instance, a palladium-catalyzed coupling of ortho-iodobenzaldehyde with terminal acetylenes followed by a copper-catalyzed cyclization can yield isoquinolines . Another method involves the use of ammonium acetate and ortho-bromoarylaldehydes under microwave irradiation .
Industrial Production Methods: Industrial production of isoquinolines, including this compound, often employs large-scale cyclization reactions. These methods may utilize transition metal catalysts, such as palladium or copper, to facilitate the cyclization process. Additionally, green chemistry approaches, such as the use of ionic liquids or ultrasound irradiation, are being explored to make the production more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Chloro-6-methoxy-3-methylisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into dihydroisoquinolines.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroisoquinolines.
Substitution: Various substituted isoquinolines depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
7-Chloro-6-methoxy-3-methylisoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 7-Chloro-6-methoxy-3-methylisoquinoline involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity. Specific pathways and targets can vary depending on the biological context and the specific isoquinoline derivative being studied .
Vergleich Mit ähnlichen Verbindungen
Quinoline: A structurally related compound with a nitrogen atom in the ring, known for its antimalarial properties.
Isoquinoline: The parent compound of 7-Chloro-6-methoxy-3-methylisoquinoline, widely studied for its biological activities.
Chloroquine: A well-known antimalarial drug that shares structural similarities with isoquinolines.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro, methoxy, and methyl groups can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C11H10ClNO |
|---|---|
Molekulargewicht |
207.65 g/mol |
IUPAC-Name |
7-chloro-6-methoxy-3-methylisoquinoline |
InChI |
InChI=1S/C11H10ClNO/c1-7-3-8-5-11(14-2)10(12)4-9(8)6-13-7/h3-6H,1-2H3 |
InChI-Schlüssel |
ALBBWZPLRRILNL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=CC(=C(C=C2C=N1)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


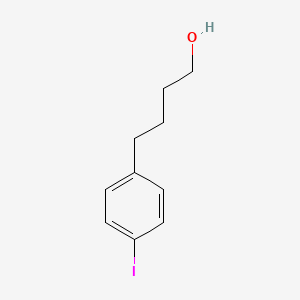
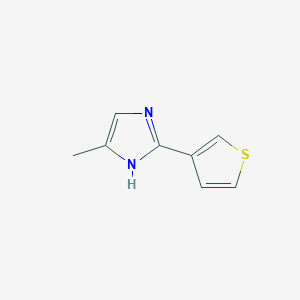
![3-Chloroimidazo[1,2-a]pyridin-7-ol](/img/structure/B15333283.png)

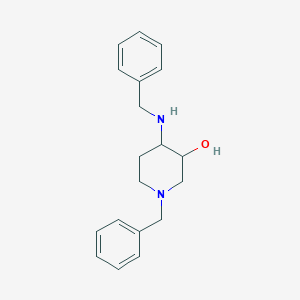
![(R)-4-[[2-(3-Fluoro-1-pyrrolidinyl)ethyl]carbamoyl]-3,5-dimethylphenylboronic Acid Pinacol Ester](/img/structure/B15333298.png)
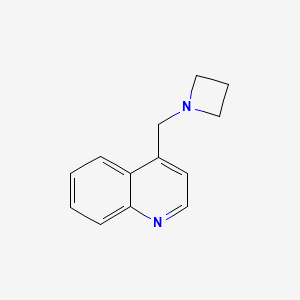
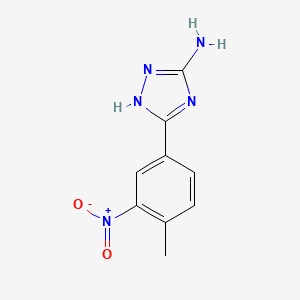
![3-Iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B15333333.png)
